molecular formula C15H17N3O3 B586565 2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide CAS No. 1018676-92-0

2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide

Cat. No.: B586565
CAS No.: 1018676-92-0
M. Wt: 287.319
InChI Key: BLRBNDGSBGQTPF-UHFFFAOYSA-N
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Description

2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide is a compound that belongs to the class of maleimides Maleimides are known for their highly reactive double bonds, making them valuable in various chemical reactions and applications

Preparation Methods

The synthesis of 2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide typically involves the reaction of maleic anhydride with 4-aminobenzoic or 4-aminophenylacetic acids to yield the corresponding maleic acid monoamides. These monoamides undergo cyclization to form the desired maleimide derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include secondary amines, which can react with the maleimide to form aminosuccinimides through the aza-Michael reaction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide involves its highly reactive double bond, which allows it to interact with various molecular targets. The compound can undergo cycloaddition and substitution reactions, leading to the formation of biologically active derivatives. These derivatives can interact with specific molecular pathways, exerting their effects through mechanisms such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar compounds to 2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide include other maleimide derivatives, such as:

  • 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid
  • 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acid
  • Bismaleimides based on esters and amides of aminobenzoic acids

These compounds share the maleimide core structure but differ in their substituents, leading to variations in their reactivity and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-(2-anilinoethyl)-3-(2,5-dioxopyrrol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-13(8-11-18-14(20)6-7-15(18)21)17-10-9-16-12-4-2-1-3-5-12/h1-7,16H,8-11H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRBNDGSBGQTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCNC(=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747655
Record name N-(2-Anilinoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018676-92-0
Record name N-(2-Anilinoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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